3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Description
This compound features a tricyclic framework with two sulfur atoms (dithia) at positions 3 and 11, a fused tetraene system, and a bridgehead structure. Its IUPAC name reflects the bicyclo[6.3.0] core, with additional unsaturation at positions 1(8), 2(6), 4, and 7.
Properties
IUPAC Name |
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6S2/c1-3-10-8-6(1)5-7-2-4-11-9(7)8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITASDKJJNYORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C1C=CS3)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192145 | |
| Record name | 4H-Cyclopenta(2,1-b:3,4-b')dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389-58-2 | |
| Record name | 4H-Cyclopenta(2,1-b:3,4-b')dithiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Cyclopenta(2,1-b:3,4-b')dithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Cyclopenta[2,1-b:3,4-b']dithiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of thiophene derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules and their interactions.
Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene involves its interaction with molecular targets through its sulfur atoms and double bonds. These interactions can lead to the formation of stable complexes or reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations in the Tricyclic Core
3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene
- Structure : Contains three sulfur atoms (trithia) at positions 3, 7, and 11.
- Properties : Increased sulfur content enhances electron delocalization, making it suitable for conductive polymers and photovoltaic applications.
- Applications : Used as a pharmaceutical intermediate and in synthetic organic chemistry .
7-Octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene
- Structure : Substitution of one sulfur with nitrogen (aza) at position 7 and an octyl chain.
- Properties : Nitrogen introduces basicity, altering solubility and reactivity. The octyl chain improves lipophilicity, relevant for drug delivery systems.
- Synthesis : Brominated derivatives (e.g., 4,10-dibromo analog) are intermediates for cross-coupling reactions .
9,11-Dioxatricyclo[6.3.0.0³,⁶]undeca-1(8),2,6-triene-4-one
Substituent Modifications
4,10-Bis(4-methoxyphenyl)-3,7,11-trithiatricyclo[...]undeca-...-tetraene
- Structure : Methoxyphenyl groups at positions 4 and 10.
- Properties : Aromatic substituents stabilize the π-system, shifting absorption spectra for optoelectronic applications .
7,7-Bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[...]undeca-...-tetraene
- Structure : Silicon (sila) at position 7 with bulky ethylhexyl chains.
- Properties: Silicon enhances thermal stability; alkyl chains increase solubility in nonpolar solvents. LogP = 8.84 indicates high hydrophobicity .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Overview
3,11-Dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene (CAS No. 389-58-2) is a sulfur-containing organic compound with the molecular formula C9H4S3. Its unique tricyclic structure, which includes multiple double bonds and sulfur atoms, confers distinctive properties that are of significant interest in biological and chemical research.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Modulation : The compound can bind to specific enzymes, either inhibiting or activating their functions. This modulation can influence metabolic pathways and cellular energy production by affecting electron transport processes.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially scavenging free radicals and protecting cells from oxidative stress.
Case Studies
-
Antioxidant Properties :
- A study investigated the antioxidant capacity of this compound in vitro. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting potential protective effects against oxidative damage.
-
Enzyme Interaction :
- In another investigation focusing on enzyme kinetics, it was found that the compound could inhibit the activity of certain cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of endogenous compounds. This inhibition could have implications for drug interactions and pharmacokinetics.
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Modulates cytochrome P450 enzymes | |
| Antioxidant Activity | Reduces ROS levels in cellular models | |
| Cellular Energy Modulation | Influences electron transport chain |
Synthetic Routes and Applications
The synthesis of this compound typically involves cyclization reactions of thiophene derivatives under controlled conditions to ensure high yield and purity. The compound serves as a valuable building block in organic synthesis and materials science due to its unique electronic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
